Evidence #1: Human Nav1.7 Sodium Channel Inhibition Potency (IC50) Relative to Clinical-Stage Inhibitors
6-(Cyclopropylamino)pyridine-3-carboxylic acid inhibits the human Nav1.7 voltage-gated sodium channel with an IC50 of 4040 nM (4.04 µM) in an automated PatchXpress electrophysiology assay using HEK293 cells stably expressing the channel [1]. In contrast, the clinical-stage Nav1.7 inhibitor PF-04856264 exhibits an IC50 of 28 nM against the same human isoform, representing an approximately 144-fold difference in potency . This quantitative gap positions 6-(cyclopropylamino)pyridine-3-carboxylic acid not as a lead therapeutic candidate itself, but as a valuable, lower-potency probe compound for target engagement studies, assay development, or as a core scaffold for further medicinal chemistry optimization aimed at improving potency while maintaining favorable physicochemical properties.
| Evidence Dimension | Human Nav1.7 sodium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 4040 nM |
| Comparator Or Baseline | PF-04856264 (clinical Nav1.7 inhibitor) |
| Quantified Difference | ~144-fold (PF-04856264 is 144× more potent) |
| Conditions | PatchXpress automated electrophysiology, HEK293 cells expressing human Nav1.7, partially inactivated state (20–50% inactivation), compound applied for 3 min [1]. |
Why This Matters
This evidence defines the compound's potency range relative to advanced Nav1.7 inhibitors, clarifying its appropriate role as a research tool or optimization starting point rather than a final drug candidate.
- [1] ChEMBL Interaction Report: CHEMBL3687714. Inhibition of human Nav1.7 sodium channel (IC50 = 4040 nM). View Source
